![molecular formula C12H8N4O2 B3267362 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole CAS No. 4490-51-1](/img/structure/B3267362.png)
1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . It has significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Molecular Structure Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .Chemical Reactions Analysis
The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated . In addition, a useful protocol for the in situ diazotization of 4-nitroaniline is provided .Scientific Research Applications
Chemical Synthesis and Optimization
- Synthesis of Triazole Derivatives : The synthesis of various 1,2,3-triazole derivatives, including those related to 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole, has been a focus in chemical research. For instance, Pokhodylo and Obushak (2022) developed a protocol for synthesizing 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, emphasizing optimal conditions and potential antiproliferative properties (Pokhodylo & Obushak, 2022).
Biological and Pharmacological Studies
Antibacterial and Antifungal Activities : Triazole derivatives have been investigated for their biological activities. Vo (2020) synthesized 1,5-disubstituted 1,2,3-triazoles and tested their antibacterial and antifungal activities, showing potential in this area (Vo, 2020).
Pharmacological Properties of Triazole Hybrids : The study of ferrocene-1H-1,2,3-triazole hybrids by Haque et al. (2017) explored neuroprotective effects, indicating a significant avenue in pharmacological research for triazole derivatives (Haque et al., 2017).
Material Science Applications
Luminescence Sensing : The development of lanthanide metal–organic frameworks utilizing triazole-containing ligands for luminescence sensing of metal ions and nitroaromatic compounds highlights the material science applications of these derivatives (Wang et al., 2016).
Electroactive Polymers : Research into electroactive polymers using benzotriazole derivatives, such as the study by Yiğitsoy et al. (2011), demonstrates the relevance of these compounds in developing advanced materials with unique electrochromic properties (Yiğitsoy et al., 2011).
Catalytic and Chemical Reaction Studies
Catalytic Oxidation and Transfer Hydrogenation : The exploration of half-sandwich Ruthenium(II) complexes with triazole-based ligands for catalytic oxidation and transfer hydrogenation is a notable application in catalysis and chemical reactions (Saleem et al., 2013).
Improved Synthesis Procedures : Research into the improved synthesis of 1H-1,2,3-triazoles, such as the work by Cottrell et al. (1991), is crucial for advancing chemical manufacturing processes (Cottrell et al., 1991).
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSKDXYSIEGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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